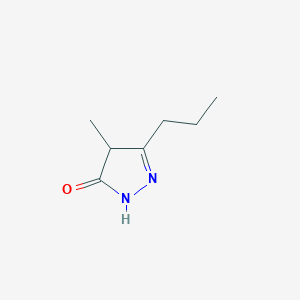
4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 4,5-dihydro-1H-pyrazol-5-one. One notable approach involves cyclocondensation reactions using α,β-unsaturated aldehydes or ketones with substituted phenylhydrazines. Vitamin B1 (thiamine) has been employed as a green catalyst in this process, leading to efficient yields of 1,3,5-trisubstituted-1H-pyrazoles . The reaction is metal-free, acid/base-free, and operationally simple.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrazole ring fused with a carbonyl group. The presence of the methyl and propyl substituents influences its reactivity and properties. Crystallographic studies have revealed the spatial arrangement of atoms, aiding our understanding of its behavior .
Chemical Reactions Analysis
4,5-dihydro-1H-pyrazol-5-one can participate in various chemical reactions, including nucleophilic additions, cyclizations, and condensations. Its reactivity depends on the substituents attached to the pyrazole ring. For instance, it can undergo metal-ion complexation, making it useful as a fluorescent probe for silver ions .
Physical And Chemical Properties Analysis
Eigenschaften
IUPAC Name |
4-methyl-3-propyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJMDKYKXLXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)
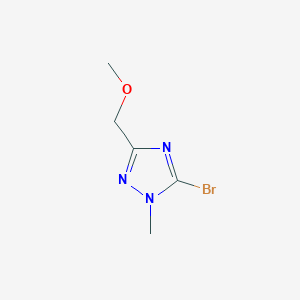
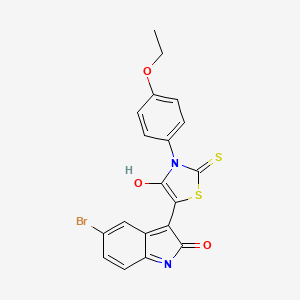

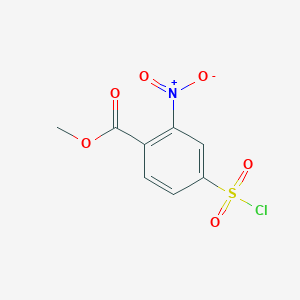
![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)
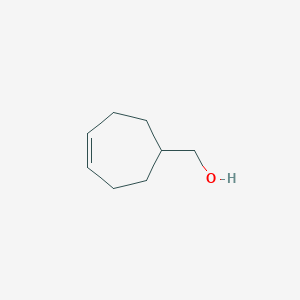
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)
